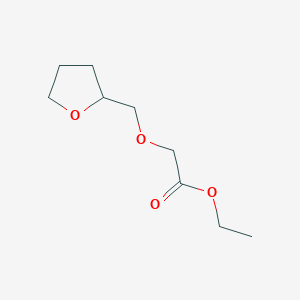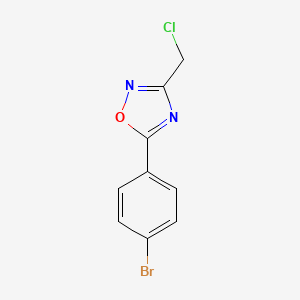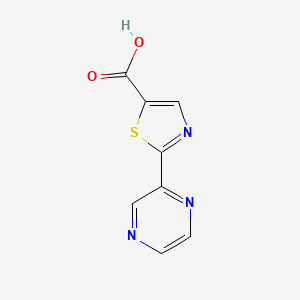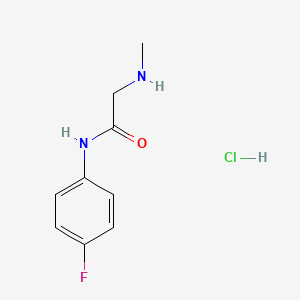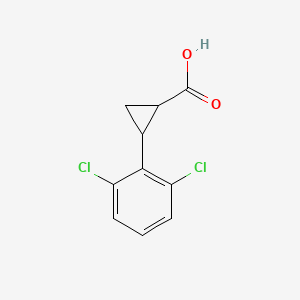![molecular formula C22H29N3O3 B1386681 (1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine CAS No. 883540-36-1](/img/structure/B1386681.png)
(1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine
Descripción general
Descripción
The compound appears to contain several functional groups including a pyrrolidine ring, a methoxy group, a benzodioxol group, and an amine group. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . The benzodioxol group is a type of aromatic ether that is often found in pharmaceuticals and natural products. The methoxy group and the amine group can participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is a cyclic structure which can influence the compound’s reactivity and physical properties . The presence of the benzodioxol, methoxy, and amine groups could also have significant effects on the compound’s overall structure.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. The amine group, for example, is a common site of reactivity and can participate in a variety of reactions . The benzodioxol and methoxy groups could also be involved in reactions, particularly if conditions for aromatic substitution reactions are met.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and methoxy groups could impact the compound’s solubility in different solvents. The compound’s melting and boiling points, density, and other properties would also be determined by its molecular structure .Aplicaciones Científicas De Investigación
-
Pyrrolones and Pyrrolidinones as Promising Scaffolds
- Application : Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
- Methods : Researchers have synthesized various pyrrolone and pyrrolidinone derivatives . Numerous methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .
- Results : These derivatives have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
-
Synthesis of 1-(Pyrrolidin-2-ylmethyl)pyrrolidine
- Application : This compound is a derivative of pyrrolidine, which is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The specific methods of synthesis for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
-
N-Ethyl-2-pyrrolidin-1-ylethanamine
- Application : This compound is a derivative of pyrrolidine, which is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The specific methods of synthesis for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
-
1-(Pyrrolidin-2-ylmethyl)pyrrolidine
- Application : This compound is a derivative of pyrrolidine, which is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The specific methods of synthesis for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
Safety And Hazards
Direcciones Futuras
The potential applications and future directions for research on this compound would depend on its biological activity. If the compound shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve testing the compound in different biological assays, studying its mechanism of action, and potentially developing it into a drug .
Propiedades
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-3-25-10-6-8-19(25)15-24(14-18-7-4-5-9-23-18)13-17-11-20(26-2)22-21(12-17)27-16-28-22/h4-5,7,9,11-12,19H,3,6,8,10,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUVZHNXRZWSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN(CC2=CC=CC=N2)CC3=CC4=C(C(=C3)OC)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



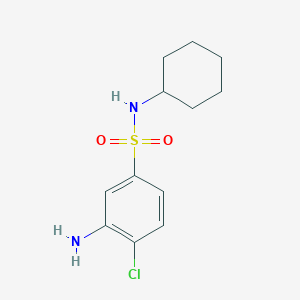
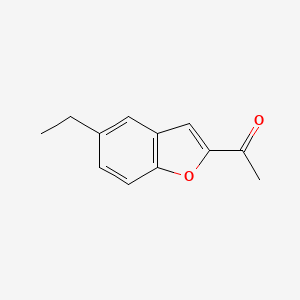
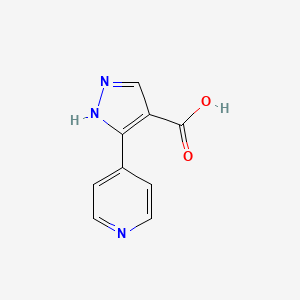
![[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1386605.png)
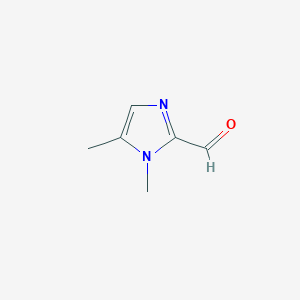
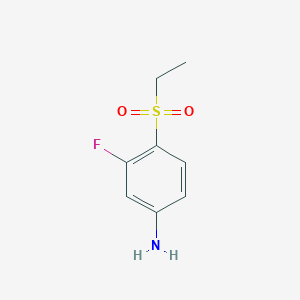
![[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1386610.png)
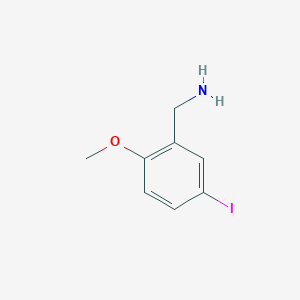
![[2-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1386614.png)
